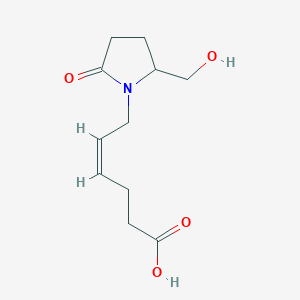
(Z)-6-(2-(Hydroxymethyl)-5-oxopyrrolidin-1-yl)hex-4-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-6-(2-(Hydroxymethyl)-5-oxopyrrolidin-1-yl)hex-4-enoic acid is a complex organic compound characterized by its unique structural features
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-6-(2-(Hydroxymethyl)-5-oxopyrrolidin-1-yl)hex-4-enoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the Pyrrolidinone Ring: The initial step involves the cyclization of a suitable precursor to form the pyrrolidinone ring. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.
Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via hydroxymethylation reactions, often using formaldehyde or other suitable reagents.
Formation of the Hexenoic Acid Chain: The hexenoic acid chain can be synthesized through various methods, including olefination reactions or the use of Grignard reagents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and optimized reaction conditions are often employed to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-6-(2-(Hydroxymethyl)-5-oxopyrrolidin-1-yl)hex-4-enoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxymethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (Z)-6-(2-(Hydroxymethyl)-5-oxopyrrolidin-1-yl)hex-4-enoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions. Its structural features make it a valuable tool for investigating biochemical pathways.
Medicine
In medicine, this compound has potential applications in drug development. Its ability to interact with specific molecular targets makes it a candidate for therapeutic agents.
Industry
In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications, including the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of (Z)-6-(2-(Hydroxymethyl)-5-oxopyrrolidin-1-yl)hex-4-enoic acid involves its interaction with specific molecular targets. The hydroxymethyl group and the pyrrolidinone ring play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Hex-2-en-4-ynoic acid: Contains a carboxylic acid group along with double and triple bonds.
Octadecadienoic acid: Includes conjugated linoleic acids with similar structural features.
Uniqueness
(Z)-6-(2-(Hydroxymethyl)-5-oxopyrrolidin-1-yl)hex-4-enoic acid is unique due to its combination of a pyrrolidinone ring, a hydroxymethyl group, and a hexenoic acid chain
Propiedades
Fórmula molecular |
C11H17NO4 |
|---|---|
Peso molecular |
227.26 g/mol |
Nombre IUPAC |
(Z)-6-[2-(hydroxymethyl)-5-oxopyrrolidin-1-yl]hex-4-enoic acid |
InChI |
InChI=1S/C11H17NO4/c13-8-9-5-6-10(14)12(9)7-3-1-2-4-11(15)16/h1,3,9,13H,2,4-8H2,(H,15,16)/b3-1- |
Clave InChI |
NSOFIBJZDAWFIR-IWQZZHSRSA-N |
SMILES isomérico |
C1CC(=O)N(C1CO)C/C=C\CCC(=O)O |
SMILES canónico |
C1CC(=O)N(C1CO)CC=CCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


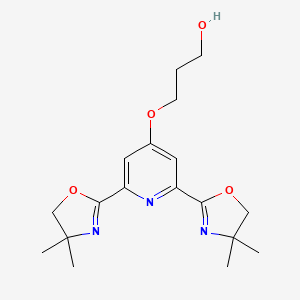

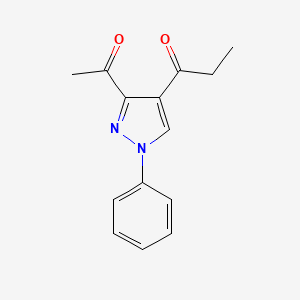

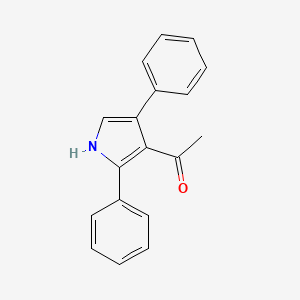


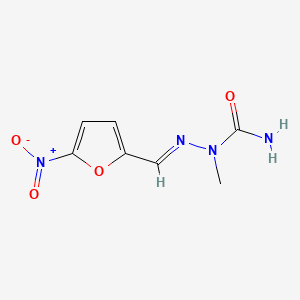
![2-[1-(5-Propylfuran-2-yl)ethyl]cyclohexan-1-one](/img/structure/B12883703.png)
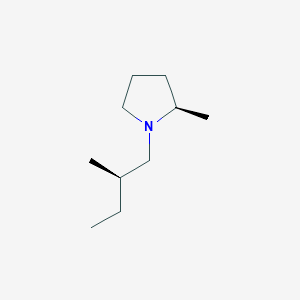
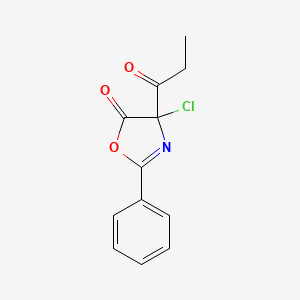
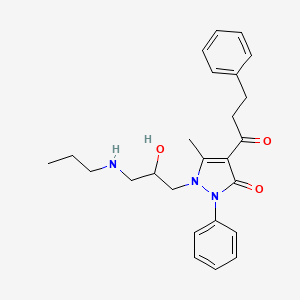
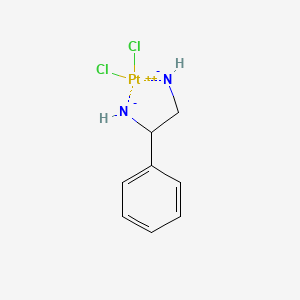
![3-Ethyl-5,6,7,8-tetrahydropyrazolo[3,4-b]azepine-1(4H)-carboximidamide](/img/structure/B12883748.png)
